N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZMUMXANRXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 3-Chloromethyl-5-phenyl-1,2,4-oxadiazole
A key synthetic route involves the reaction of 3-chloromethyl-5-phenyl-1,2,4-oxadiazole with N-methylamine derivatives under basic conditions. This method was reported in a study published in Tetrahedron (2002), where the reaction of 3-chloromethyl-5-phenyl-1,2,4-oxadiazole with N-(3,4-dichlorophenethyl)-N-methylamine in the presence of potassium carbonate yielded the corresponding tertiary amine product, N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine derivative.
- Reaction conditions: Equimolar amounts of the amine and chloromethyl oxadiazole were reacted in a polar aprotic solvent with potassium carbonate as a base.
- Outcome: The nucleophilic substitution at the chloromethyl group leads to the formation of the desired tertiary amine.
- Side reactions: Excess amine and prolonged reaction times can cause ring fission of the oxadiazole, leading to by-products such as guanidine derivatives.
Detailed Reaction Scheme and Conditions
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-chloromethyl-5-phenyl-1,2,4-oxadiazole + N-methylamine derivative + K2CO3 | Nucleophilic substitution | Formation of N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine |
| 2 | Excess amine, prolonged heating | Side reaction | Ring fission of oxadiazole, formation of guanidine derivatives |
| 3 | (Alternative) Aldehyde-functionalized oxadiazole + methylamine + NaBH(OAc)3 | Reductive alkylation | Formation of tertiary amine |
Mechanistic Insights
- The nucleophilic amine attacks the electrophilic chloromethyl carbon on the oxadiazole ring, displacing chloride ion.
- Potassium carbonate acts as a base to neutralize the released HCl and promote the substitution.
- Under excess amine and extended reaction times, the oxadiazole ring can undergo cleavage, likely via nucleophilic attack and ring opening, leading to decomposition products.
Characterization and Purification
- The products are typically characterized by 1H and 13C NMR spectroscopy , mass spectrometry , and IR spectroscopy .
- For the main product, crystallization as picrate salts and X-ray crystallography have been used to confirm structure.
- Purification involves standard organic techniques such as extraction, chromatography, and recrystallization.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloromethyl-5-phenyl-1,2,4-oxadiazole + N-methylamine | K2CO3 base, polar aprotic solvent | Room temp to reflux, equimolar or excess amine | Direct, straightforward | Side reactions with excess amine, ring cleavage possible |
| Reductive alkylation (alternative) | Aldehyde-functionalized oxadiazole + methylamine | Sodium triacetoxyborohydride | Mild, room temp to slight heating | High selectivity, mild conditions | Requires aldehyde intermediate |
Research Findings and Notes
- The 2002 Tetrahedron article provides the most detailed experimental data on the nucleophilic substitution route, including reaction yields, side products, and mechanistic proposals.
- The compound’s stability is sensitive to reaction conditions; controlling amine equivalents and reaction time is critical to avoid ring degradation.
- No direct industrial-scale synthesis protocols are publicly detailed, but the described methods are scalable with appropriate optimization.
- Alternative synthetic routes involving oxadiazole ring formation followed by amine substitution may be explored but are less documented for this specific compound.
Chemical Reactions Analysis
N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)-methyl]amine has been investigated for its efficacy against various cancer cell lines.
Case Studies and Findings
-
In Vitro Anticancer Activity :
- A study screened multiple oxadiazole derivatives for anticancer activity at a concentration of . Among these, derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) .
- The compound demonstrated promising results in inhibiting cell proliferation in several types of cancer cells, indicating its potential as a lead compound for further development.
- Mechanism of Action :
Neuroprotective Effects
The compound also shows potential neuroprotective properties. Research indicates that oxadiazole derivatives can act as multitarget-directed ligands (MTDLs), which may be beneficial in treating neurodegenerative diseases.
Neuroprotective Mechanism
- Acetylcholinesterase Inhibition :
- Some studies have focused on the ability of oxadiazole compounds to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. By inhibiting AChE, these compounds may enhance cholinergic neurotransmission and offer protective effects against neuronal damage .
Multifunctional Agents
This compound is being explored as a multifunctional agent due to its diverse biological activities.
Applications in Drug Design
- Hybrid Molecules :
- Synthesis and Characterization :
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Effective against various cancer cell lines; potential for further development as a drug. |
| Neuroprotective Effects | Inhibits acetylcholinesterase; potential benefits in neurodegenerative diseases. |
| Multifunctional Agents | Ability to act on multiple biological targets; useful in drug design and development. |
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.25 g/mol
- Key Differences : Replaces the phenyl group at position 5 with a methyl group, reducing steric bulk and altering electronic properties. This modification enhances solubility, as evidenced by its synthesis into NHS carbamates for enzyme inhibition studies .
- Applications: Used as a precursor in synthesizing endocannabinoid hydrolase inhibitors, demonstrating higher yields (93%) in carbamate formation compared to non-methylated analogs .
N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.25 g/mol
- Key Differences : Positions the methyl group on the oxadiazole ring at C3 instead of C5, leading to distinct electronic effects. The benzylamine group at C2 may influence binding affinity in receptor modulation .
Isoxazole-Based Analogs
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.26 g/mol
- Key Differences : Substitutes the 1,2,4-oxadiazole with an isoxazole ring (1,2-oxazole), altering polarity and hydrogen-bonding capacity. Isoxazoles are less electron-deficient, which may reduce metabolic stability compared to oxadiazoles .
1,3,4-Oxadiazole Derivatives
N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
- Molecular Formula : C₁₄H₁₂N₄O₂
- Molecular Weight : 268.27 g/mol
- Key Differences: Features a 1,3,4-oxadiazole isomer, which has a different dipole moment and ring strain.
Functionalized Oxadiazole-Amides
2-Phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
Biological Activity
N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 1119452-58-2 |
| Structure | Structure |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds containing the oxadiazole moiety. In particular, derivatives similar to this compound have demonstrated promising results against various cancer cell lines.
- Mechanism of Action : The oxadiazole ring appears to enhance the interaction with specific cellular targets involved in cancer proliferation. For instance, compounds with bulky aryl groups have shown increased potency against cancer cell lines such as HCT-116 (colorectal carcinoma), HepG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer) .
- Structure Activity Relationship (SAR) : The presence of a phenyl group at the 5-position and a methylamine substitution has been linked to improved biological activity. A study indicated that modifications in these positions significantly affect the compound's efficacy .
Case Studies and Research Findings
Several studies provide insights into the biological efficacy of this compound and related compounds:
- In Vitro Studies : A recent investigation evaluated a series of oxadiazole derivatives for their anti-proliferative effects. Among them, certain derivatives displayed IC50 values ranging from 10 nM to 1.51 μM against selected cancer cell lines . The compound N-Methyl-N-(5-(benzyl)-1,2,4-oxadiazol-3-YL)-methylamine exhibited moderate activity with an IC50 of approximately 35.58 μM against HepG-2 cells.
- Molecular Docking Studies : Computational analyses have supported experimental findings by modeling the interactions between these compounds and their biological targets. For example, docking studies indicated that N-Methyl-N-(5-(benzyl)-1,2,4-oxadiazol-3-YL)-methylamine binds effectively to EGFR family members .
- Safety and Toxicity : Assessments using WI-38 normal human lung fibroblast cells demonstrated that while some derivatives are potent against cancer cells, they maintain a favorable safety profile . This is crucial for further development as therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine, and how are intermediates validated?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride can react with an oxadiazole precursor under reflux in triethylamine, followed by purification via recrystallization (petroleum ether) . Intermediates are validated using ¹H/¹³C NMR, FTIR, and mass spectrometry to confirm functional groups and molecular weight . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
Structural elucidation relies on multinuclear NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks. For example, methylene (-CH₂-) and oxadiazole protons resonate at δ 4.66–4.57 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) verifies molecular formula, while X-ray crystallography (if applicable) resolves stereochemistry .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., dioxane) under reflux (90–100°C) enhance reaction rates. Catalytic bases like N-methylmorpholine (NMM) improve nucleophilic displacement efficiency. Flash chromatography (e.g., 70% EtOAc/hexanes) is effective for isolating pure products .
Advanced Research Questions
Q. How do specific-base catalysis mechanisms influence the rearrangement of related oxadiazole derivatives?
Studies on 5-phenyl-1,2,4-oxadiazole derivatives reveal that base-catalyzed pathways involve deprotonation of acidic side-chain protons (e.g., -NH-CO-NH-Ph), triggering ring contraction to form triazoles. Kinetic analyses in D₂O show pH-dependent rate constants, supporting a specific-base catalysis model .
Q. What strategies resolve contradictions in biological activity data across oxadiazole analogs?
Discrepancies in antimicrobial or anticancer activity often arise from substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance enzyme inhibition, while bulky groups reduce bioavailability. Dose-response assays (e.g., DPPH for antioxidants) and comparative SAR studies are critical for reconciling data .
Q. How can computational methods predict the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., γ-secretase) identifies key interactions, such as hydrogen bonding with oxadiazole nitrogen. DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
Q. What are the challenges in optimizing reaction selectivity for carbamate derivatives of this compound?
Competing side reactions (e.g., over-alkylation) occur if stoichiometry is unbalanced. Using N-hydroxysuccinimide (NHS) carbamates with DSC (N,N'-disuccinimidyl carbonate) ensures selective amine activation. Purification via gradient elution (HPLC) minimizes byproduct contamination .
Q. How do tautomeric equilibria of oxadiazole derivatives affect spectroscopic interpretations?
Tautomerism between 1,2,4-oxadiazole and 1H-1,2,4-triazole forms complicates NMR assignments. Variable-temperature NMR and X-ray crystallography differentiate tautomers by identifying planar vs. non-planar geometries .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological activity?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. For antioxidants, compare DPPH radical scavenging at 517 nm against Trolox standards, ensuring triplicate measurements to reduce variability .
Q. How should researchers address discrepancies between in vitro and in silico activity predictions?
Validate computational models with orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For instance, if in silico data suggests high affinity for endocannabinoid hydrolase but in vitro assays show weak activity, check compound solubility or membrane permeability using Caco-2 cell models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
